5-(Methoxymethyl)isoxazol-3-amine hydrochloride
Description
Properties
IUPAC Name |
5-(methoxymethyl)-1,2-oxazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.ClH/c1-8-3-4-2-5(6)7-9-4;/h2H,3H2,1H3,(H2,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPYBJVNYAQFIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NO1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
5-(Methoxymethyl)isoxazol-3-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and thus influencing the overall metabolic flux.
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific receptors or enzymes, the compound can modulate signaling cascades, leading to changes in gene expression patterns. These changes can affect various cellular processes, including cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage range produces optimal effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing the overall metabolic flux and levels of specific metabolites. The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting cellular energy balance and other metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its activity and effectiveness, as well as its potential accumulation in certain tissues.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.
Biological Activity
5-(Methoxymethyl)isoxazol-3-amine hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including antibacterial, anti-inflammatory, and antitumor effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features an isoxazole ring, which is known for its role in various pharmacological activities. The methoxymethyl group enhances its solubility and bioavailability.
Antibacterial Activity
Recent studies have demonstrated the antibacterial efficacy of this compound against several pathogenic bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. faecalis | 40 µg/mL | 29 |
| P. aeruginosa | 50 µg/mL | 24 |
| S. typhi | 40 µg/mL | 30 |
| K. pneumoniae | 50 µg/mL | 19 |
These results indicate that the compound exhibits comparable activity to standard antibiotics like ceftriaxone, suggesting its potential as a new antibacterial agent .
Anti-inflammatory Activity
In addition to its antibacterial properties, this compound has shown significant anti-inflammatory effects. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
| Cytokine | Inhibition Percentage |
|---|---|
| TNF-α | 78% |
| IL-6 | 89% |
These findings suggest that the compound may be beneficial in treating inflammatory diseases .
Antitumor Activity
The compound has also been evaluated for its antitumor potential, particularly against breast cancer cell lines (MCF-7). The treatment resulted in a significant reduction in cell viability and induced apoptosis, as evidenced by increased levels of lactate dehydrogenase (LDH) in treated cells.
| Treatment | LDH Levels (U/L) | Cell Viability (%) |
|---|---|---|
| Control | 85.35 ± 4.2 | 100 |
| Compound Treatment | 521.77 ± 30.8 | Significantly reduced |
The results indicate that the compound effectively induces cell cycle arrest at the S phase, leading to apoptosis .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways.
- Anti-inflammatory Mechanism : It modulates signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation.
- Antitumor Mechanism : The induction of apoptosis is believed to occur through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several case studies have highlighted the therapeutic potential of isoxazole derivatives similar to this compound:
- Case Study on Antibacterial Efficacy : A study demonstrated that derivatives with similar structures exhibited potent activity against multidrug-resistant strains of bacteria.
- Case Study on Anti-inflammatory Effects : Research indicated that isoxazole derivatives significantly reduced inflammation in animal models of arthritis.
Scientific Research Applications
Medicinal Chemistry
5-(Methoxymethyl)isoxazol-3-amine hydrochloride is primarily recognized as a pharmaceutical intermediate. Its synthesis involves the modification of isoxazole derivatives, which are known for their diverse biological activities. The compound has been utilized in the development of various drugs, particularly those targeting bacterial infections.
Synthesis Overview
The synthesis of this compound typically involves:
- Starting Materials : 5-methylisoxazole derivatives.
- Reagents : Hydroxylamine hydrochloride, chlorinating agents, and various solvents.
- Yield : The synthesis process can yield high purity compounds suitable for further pharmacological testing .
Antimicrobial Activity
Research has demonstrated that isoxazole derivatives exhibit notable antimicrobial properties. The specific compound this compound has been evaluated for its effectiveness against various bacterial strains.
Case Studies on Antibacterial Efficacy
- Study 1 : A series of isoxazole derivatives were synthesized and tested against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with a methoxy group at the 5-position exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
- Study 2 : Another investigation focused on the antibacterial effects of substituted isoxazoles against Pseudomonas aeruginosa. The study highlighted that modifications at the 3-amino position significantly influenced the antimicrobial potency, suggesting that further exploration of these derivatives could lead to the development of new antibiotics .
Therapeutic Potential
The therapeutic applications of this compound extend beyond antibacterial activity. Its structural characteristics make it a candidate for treating various conditions, including neurodegenerative diseases and cancer.
Neuroprotective Properties
Recent studies have indicated that certain isoxazole derivatives may interact with nicotinic acetylcholine receptors, which are implicated in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. This interaction suggests potential neuroprotective effects that warrant further investigation .
Anticancer Activity
Preliminary research has also suggested that some isoxazole compounds may exhibit anticancer properties by inhibiting tumor growth in specific cancer cell lines. For instance, derivatives have shown promise in reducing cell viability in breast and prostate cancer models, indicating a potential pathway for developing novel anticancer therapies .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs, emphasizing substituent effects, molecular properties, and synthesis methodologies.
Key Comparative Insights
Substituent Effects :
- Methoxymethyl (Target) : The ether group (-OCH₃) increases polarity compared to methyl (), enhancing solubility in polar solvents. However, it is less lipophilic than aromatic substituents like chlorophenyl () .
- Chlorophenyl () : Introduces steric bulk and aromaticity, likely improving binding affinity in receptor-ligand interactions but reducing aqueous solubility .
- Physical Properties: Hydrochloride salts (e.g., Target, ) generally exhibit higher melting points and better crystallinity than free bases. For example, xanthenone derivatives () show melting points >200°C due to rigid fused-ring systems .
Synthetic Routes :
- Chlorophenyl-substituted analogs () are explored in kinase inhibition studies, highlighting the role of substituents in biological activity .
Q & A
Q. Q1. What are the common synthetic routes for preparing 5-(Methoxymethyl)isoxazol-3-amine hydrochloride?
Methodological Answer: The synthesis of isoxazole derivatives often involves cyclization reactions or functional group modifications. For example, similar compounds like oxadiazole derivatives are synthesized via condensation of hydroxylamine derivatives with ketones or aldehydes under acidic conditions (e.g., acetic acid reflux) . For this compound, a plausible route could involve:
Cyclization : Reacting a β-ketoester with hydroxylamine to form the isoxazole ring.
Methoxymethyl Introduction : Using methoxymethyl chloride or similar reagents for O-alkylation.
Amine Protection/Deprotection : Employing Boc-protection strategies to prevent side reactions during synthesis.
Key reagents include hydroxylamine sulfate, acetic acid, and methoxymethyl halides. Reaction optimization (e.g., temperature, solvent polarity) is critical for yield improvement .
Q. Q2. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Characterization typically involves:
- Spectroscopic Techniques :
- Elemental Analysis : To validate the empirical formula (C₅H₉ClN₂O₂) .
- HPLC : For purity assessment (≥95% as seen in related compounds) using reverse-phase columns and UV detection .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in spectroscopic data for structurally similar isoxazole derivatives?
Methodological Answer: Discrepancies in NMR or MS data may arise from tautomerism, solvation effects, or impurities. Strategies include:
Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software).
Variable Temperature NMR : To identify dynamic processes (e.g., ring-opening) affecting spectra .
Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify nitrogen environments in the isoxazole ring .
For example, ambiguities in amine proton signals can be resolved via deuterium exchange experiments .
Q. Q4. What experimental design considerations are critical for studying the biological activity of this compound?
Methodological Answer:
Target Identification : Screen against enzymes (e.g., hydrolases) or receptors (e.g., glutamate or endocannabinoid receptors) using SPR or fluorescence polarization assays .
Stability in Biological Media : Assess compound degradation in PBS or serum via LC-MS at 37°C over 24 hours .
Metabolic Profiling : Use liver microsomes to identify major metabolites and potential toxicity pathways .
For PET imaging applications (as seen in related isoxazole radiotracers), optimize lipophilicity (logP) to enhance blood-brain barrier penetration .
Q. Q5. How can researchers optimize reaction conditions to mitigate instability of this compound during synthesis?
Methodological Answer: Instability often arises from hygroscopicity or sensitivity to light/temperature. Mitigation strategies:
Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent moisture uptake .
Low-Temperature Storage : Store at –20°C in amber vials with desiccants .
Protective Group Chemistry : Temporarily protect the amine group with tert-butoxycarbonyl (Boc) to enhance stability during synthesis .
For purification, avoid aqueous workups; instead, use anhydrous solvents like THF or dichloromethane .
Q. Q6. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
Methodological Answer: Challenges include detecting low-abundance by-products (e.g., dechlorinated or oxidized derivatives). Solutions:
High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric impurities using accurate mass measurements (<5 ppm error) .
2D-LC : Separate co-eluting impurities via orthogonal chromatography (e.g., HILIC followed by RP-HPLC) .
NMR Spike-In Experiments : Add reference standards of suspected impurities to confirm their presence .
Interdisciplinary Applications
Q. Q7. How can this compound be utilized in medicinal chemistry for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications : Synthesize analogs by replacing the methoxymethyl group with ethoxymethyl or halogens to assess steric/electronic effects .
- Bioisosteric Replacement : Substitute the isoxazole ring with oxadiazole or thiazole to evaluate binding affinity changes .
- Pharmacokinetic Profiling : Measure logD, plasma protein binding, and CYP450 inhibition to prioritize lead compounds .
Q. Q8. What role can computational chemistry play in predicting the reactivity of this compound?
Methodological Answer:
- Reactivity Prediction : Use DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites .
- Degradation Pathways : Simulate hydrolysis or oxidation mechanisms under varying pH/temperature conditions .
- Docking Studies : Predict binding modes with biological targets (e.g., FAAH enzyme) using AutoDock Vina or Schrödinger .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
